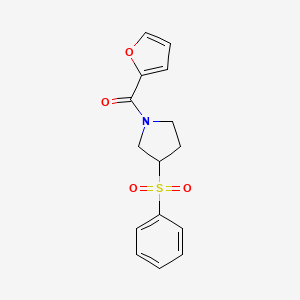

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, also known as FSPM, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FSPM is a small molecule inhibitor that has been shown to have inhibitory effects on a range of enzymes and proteins, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized novel pyrazoline and cyclopentenone derivatives incorporating the furan-2-yl moiety. These compounds have been evaluated for their anti-inflammatory and antibacterial activities. For instance, a study highlighted the microwave-assisted synthesis of pyrazoline derivatives, showing potent anti-inflammatory and antibacterial effects. The microwave method provided higher yields and was more environmentally friendly compared to conventional heating methods. The synthesized compounds were characterized by various spectroscopic techniques and showed promising biological activities, with some exhibiting significant anti-inflammatory activity (Ravula et al., 2016).

Catalytic Applications

The furan-2-yl compound has also been utilized in catalytic applications to synthesize trans-4,5-disubstituted cyclopentenone derivatives through the aza-Piancatelli rearrangement. This process is facilitated by phosphomolybdic acid in acetonitrile under reflux conditions, yielding products with high selectivity and good yields in short reaction times (Reddy et al., 2012).

Protein Tyrosine Kinase Inhibition

A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives showed promising activity, comparable or superior to genistein, a positive control. The study provided insights into the structure-activity relationships of these compounds, suggesting their potential as therapeutic agents (Zheng et al., 2011).

Anticancer and Antimicrobial Properties

Further research has explored the synthesis of furan-2-yl(phenyl) methanones and their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. These studies indicate potential therapeutic applications, particularly in vascular diseases. Some newly synthesized compounds demonstrated significant inhibitory activity, highlighting the relevance of furan derivatives in developing new pharmacological agents (Qing-shan, 2011).

Polymer and Material Science

The compound has also found applications in polymer and material science. For example, furan-2,5-dicarboxylic acid (FDCA), derived from furan compounds like 5-hydroxymethylfurfural, is a key biobased platform chemical for producing biodegradable plastics. This highlights the compound's role in sustainable materials research and its potential in replacing fossil fuel-derived plastics (Dijkman et al., 2014).

Mechanism of Action

- However, considering its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and π-electron delocalization .

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not available. The volume of distribution and protein binding remains unknown . The compound may undergo metabolic transformations in the liver. Details about excretion are lacking.

properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUXMEAYPXKOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)

![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)

![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)

![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)

![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)